1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a useful research compound. Its molecular formula is C16H20BFN2O4 and its molecular weight is 334.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a synthetic compound belonging to the quinoxaline family. Its unique structure incorporates a fluorine atom and a boron-containing dioxaborolane moiety, suggesting potential applications in medicinal chemistry. This article explores the biological activity of this compound, drawing on available literature and structural analogs to infer its possible mechanisms and therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C16H20BFN2O4, with a molecular weight of approximately 334.15 g/mol. The presence of the fluorine atom and the dioxaborolane group may enhance its biological activity by influencing pharmacokinetics and target interactions.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated antimicrobial properties. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Fluoroquinoxaline | Fluorinated quinoxaline | Antimicrobial |
6-Bromoquinoxaline | Bromine substituent | Anticancer |
4-Hydroxyquinoxaline | Hydroxy group | Antioxidant |
The structural features of 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline may enhance its selectivity against specific microbial targets compared to other quinoxalines.
Anticancer Potential
Research into quinoxaline derivatives has also highlighted their anticancer potential. The compound's ability to modulate kinase activity is particularly noteworthy. Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. Although specific data on this compound's efficacy as a kinase inhibitor is not yet available, its structural analogs have shown promising results in inhibiting various kinases involved in cancer progression .
Understanding the mechanism of action for 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline involves examining its interactions with biological targets:
- Targeting Kinases : The quinoxaline core is known to interact with ATP-binding sites in kinases. This interaction could lead to inhibition of pathways that promote tumor growth.
- Fluorine Substitution : The presence of fluorine may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against targeted cells.
Case Studies and Research Findings
While direct studies on 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline are sparse, several case studies on related compounds provide insights:
Study 1: Antimicrobial Efficacy
A study evaluating fluorinated quinoxalines reported significant antimicrobial activity against resistant strains of bacteria. The study suggested that the introduction of fluorine enhances binding affinity to bacterial targets .
Study 2: Kinase Inhibition
Another research focused on similar quinoxaline derivatives demonstrated effective inhibition of mTOR kinase activity with IC50 values in the low nanomolar range. This suggests that modifications like those in 1-Ethyl-7-fluoro could yield similar or improved potency .
Propriétés
Numéro CAS |
2377611-66-8 |
---|---|
Formule moléculaire |
C16H20BFN2O4 |
Poids moléculaire |
334.15 |
Nom IUPAC |
4-ethyl-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21) |
Clé InChI |
XLKSRAOBZDQALN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)C(=O)N3)CC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.